molecular formula C20H18O5 B1670235 Demethoxycurcumin CAS No. 22608-11-3

Demethoxycurcumin

Cat. No.: B1670235
CAS No.: 22608-11-3
M. Wt: 338.4 g/mol
InChI Key: HJTVQHVGMGKONQ-LUZURFALSA-N
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Description

Demethoxycurcumin, also known as Curcumin II, is a naturally occurring curcuminoid found in turmeric (Curcuma longa). It is one of the three main curcuminoids, the others being curcumin and bisthis compound. This compound is known for its anti-inflammatory, antioxidant, antibacterial, anti-cancer, and neuroprotective properties .

Mechanism of Action

Target of Action

Demethoxycurcumin (DMC) is a natural derivative of curcumin, which is known to have anti-inflammatory and anti-proliferative properties . The primary targets of DMC include tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB), cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor . These targets play crucial roles in inflammation and cell proliferation .

Mode of Action

DMC interacts with its targets to modulate their activity. For instance, it suppresses TNF-induced NF-κB activation . This suppression correlates with the down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all of which are regulated by NF-κB . The relative potency for suppression of TNF-induced NF-κB activation was found to be Curcumin > DMC .

Biochemical Pathways

DMC affects several biochemical pathways. It suppresses the activation of NF-κB, a key regulator in the inflammatory response . This suppression leads to the down-regulation of downstream targets such as cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor . These changes can lead to anti-inflammatory and anti-proliferative responses .

Pharmacokinetics

DMC is a lipophilic compound derived from curcumin that maintains its anticancer potency and has greatly improved systemic bioavailability . .

Result of Action

The molecular and cellular effects of DMC’s action include the suppression of inflammatory and cell proliferation signaling . It also inhibits the expression of cyclin-dependent kinase four (CDK4) and cyclin-D1 while inducing the expression of p53 and p21, which may play a key role in cell cycle arrest .

Action Environment

The action, efficacy, and stability of DMC can be influenced by various environmental factors. For example, the degree of biotransformation by the intestinal microbiome may influence the cellular effects in the body . .

Biochemical Analysis

Biochemical Properties

Demethoxycurcumin interacts with various enzymes, proteins, and biomolecules. It has been shown to suppress tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB) activation, a key player in inflammation and cancer . The suppression of NF-κB activity by this compound correlates with the down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all regulated by NF-κB .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to decrease the viability of cancer cells, such as those in osteosarcoma, breast cancer, and melanoma . It induces apoptosis in these cells through the activation of Smad 2/3 or repression of the Akt signaling pathway . Furthermore, it has been found to inhibit the energy metabolism strategy for the survival of cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit P-Type ATPases from diverse kingdoms of life, suggesting that it may bind to a highly conserved allosteric site of these pumps . It also induces caspase-dependent and -independent apoptosis via Smad or Akt signaling pathways in HOS cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in Caco-2 cells, this compound was detected intracellularly after 30 minutes and did not significantly change over time . After 180 minutes, native this compound was associated with mitochondria and peroxisomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to inhibit morphine’s rewarding effect in rats . More studies are needed to fully understand the dosage effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit the energy metabolism strategy for the survival of cancer cells

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to be taken up by cells via a transporter

Subcellular Localization

In Caco-2 cells, this compound was mainly associated with mitochondria and lysosomes after 30 minutes, and with mitochondria and peroxisomes after 180 minutes

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethoxycurcumin can be synthesized through various chemical routes. One common method involves the condensation of vanillin with acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Vanillin reacts with acetylacetone in the presence of sodium hydroxide.

    Purification: The crude product is purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves extraction from turmeric. The process includes:

    Extraction: Turmeric powder is extracted using solvents like ethanol or methanol.

    Fractionation: The extract is fractionated to isolate curcuminoids.

    Purification: this compound is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Demethoxycurcumin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro-demethoxycurcumin.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Demethoxycurcumin has a wide range of scientific research applications:

Comparison with Similar Compounds

Demethoxycurcumin is often compared with other curcuminoids:

    Curcumin: The most abundant curcuminoid, known for its broad-spectrum biological activities but limited by low bioavailability.

    Bisthis compound: Lacks two methoxy groups, making it more chemically stable but less potent in some biological activities compared to curcumin.

    Tetrahydrocurcumin: A hydrogenated derivative with enhanced bioavailability and stability but different biological activity profiles.

This compound is unique due to its balance of stability and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTVQHVGMGKONQ-LUZURFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873751
Record name Demethoxycurcumin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22608-11-3, 24939-17-1
Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)
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Record name (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
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Record name DEMETHOXYCURCUMIN
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Record name Demethoxycurcumin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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